10-Ketooxymorphone
Overview
Description
10-Ketooxymorphone is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ketooxymorphone typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and hydroxyl groups, are introduced through specific reactions like epoxidation and hydroxylation.
Final Modifications:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Ketooxymorphone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
10-Ketooxymorphone has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and cough suppression.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of specific signaling pathways that result in analgesic and antitussive effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another well-known morphinan derivative with potent analgesic properties.
Codeine: A morphinan compound used primarily as a cough suppressant.
Naloxone: An opioid antagonist used to reverse the effects of opioid overdose.
Uniqueness
10-Ketooxymorphone is unique due to its specific combination of functional groups and its particular pharmacological profile. Unlike some other morphinan derivatives, it has a distinct balance of analgesic and antitussive effects, making it valuable for specific therapeutic applications.
Properties
IUPAC Name |
(4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-18-7-6-16-11-8-2-3-9(19)13(11)23-15(16)10(20)4-5-17(16,22)14(18)12(8)21/h2-3,14-15,19,22H,4-7H2,1H3/t14-,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGMQYKBKVDKI-LTIDMASMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914504 | |
Record name | 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96445-15-7 | |
Record name | 10-Ketooxymorphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096445157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,14-Dihydroxy-17-methyl-4,5-epoxymorphinan-6,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 96445-15-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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